Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-
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Overview
Description
Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- is not fully understood. However, it is believed to work by interacting with the electron transport chain in cells, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical And Physiological Effects
Studies have shown that dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has also been investigated for its potential as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, one of the limitations is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-. One area of interest is in the development of new synthetic methods that are more efficient and cost-effective. Another area of research is in the investigation of its potential as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- is a complex process that involves several steps. One of the most commonly used methods is the Pd-catalyzed oxidative coupling of 2-naphthols with arylboronic acids. This method has been shown to be effective in producing high yields of the compound.
Scientific Research Applications
Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of organic electronics, where it has been shown to have excellent charge transport properties. It has also been investigated for its potential use as a photosensitizer in dye-sensitized solar cells.
properties
CAS RN |
19817-49-3 |
---|---|
Product Name |
Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy- |
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
13,20-dihydroxypentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaene-3,10-dione |
InChI |
InChI=1S/C20H12O4/c21-17-9-5-1-2-6-10(9)18(22)14-13(17)15-16(14)20(24)12-8-4-3-7-11(12)19(15)23/h1-8,13-14,23-24H |
InChI Key |
MVGCIFXFMUMGSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4=C(C5=CC=CC=C5C(=C34)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4=C(C5=CC=CC=C5C(=C34)O)O |
synonyms |
5a,11b-Dihydro-6,11-dihydroxydibenzo[b,h]biphenylene-5,12-dione |
Origin of Product |
United States |
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